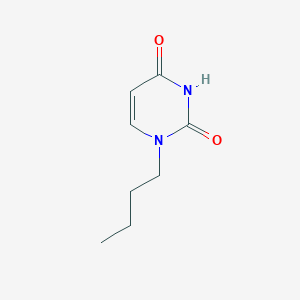
tert-Butyl (3-phenylpropyl)carbamate
概要
説明
tert-Butyl (3-phenylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-phenylpropyl group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for preparing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale Curtius rearrangement processes, utilizing automated systems to handle the reagents and intermediates safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the process.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: tert-Butyl carbamates can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
Substitution Reactions: These compounds are more frequently involved in substitution reactions, particularly nucleophilic substitution, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are commonly used with tert-butyl carbamates.
Copper-Catalyzed Reactions: Copper-catalyzed reactions with alkoxycarbonyl radicals generated from carbazates also provide carbamates under mild conditions.
Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
科学的研究の応用
Chemistry: tert-Butyl (3-phenylpropyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions and ease of removal make it an ideal choice for protecting amine functionalities during multi-step synthesis .
Biology and Medicine: In biological research, tert-butyl carbamates are used to protect amine groups in biomolecules, facilitating the study of complex biological processes. They are also employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, tert-butyl carbamates are used in the production of agrochemicals, polymers, and specialty chemicals. Their role as protecting groups in organic synthesis is crucial for the development of new materials and chemicals .
作用機序
The mechanism by which tert-butyl (3-phenylpropyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, such as with trifluoroacetic acid, or through thermal decomposition .
類似化合物との比較
tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate: This compound is similar in structure but contains a hydroxyl group instead of a phenyl group.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound features a piperidine ring instead of a phenylpropyl group.
Uniqueness: tert-Butyl (3-phenylpropyl)carbamate is unique due to its specific combination of a tert-butyl group and a 3-phenylpropyl group, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group under mild conditions and its compatibility with various synthetic routes make it a valuable compound in organic synthesis .
特性
IUPAC Name |
tert-butyl N-(3-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWWLVBFRBZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


[(oxan-4-yl)methyl]amine](/img/structure/B7893857.png)
[(oxan-4-yl)methyl]amine](/img/structure/B7893861.png)
[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)


![N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine](/img/structure/B7893884.png)
amine](/img/structure/B7893891.png)





![tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate](/img/structure/B7893940.png)

